molecular formula C27H27NO4 B13505303 (R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No.: B13505303
M. Wt: 429.5 g/mol
InChI Key: VDZMCRCBQQIHRK-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a complex organic compound that features a tert-butylphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps:

    Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Fmoc protection: The amino group is then protected using Fmoc chloride in the presence of a base like triethylamine.

    Formation of the acetic acid moiety: This can be achieved through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the tert-butyl group.

    Reduction: Reduction reactions can target the carbonyl group or the fluorenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and fluorenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and polymers.

Biology

In biological research, the Fmoc-protected amino acid can be used in peptide synthesis, allowing for the creation of custom peptides for various studies.

Medicine

Potential medical applications include the development of new drugs, particularly those targeting specific proteins or pathways in the body.

Industry

In industry, this compound might be used in the production of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action for compounds like 2-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid often involves interactions with specific molecular targets such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino acid which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenyl)acetic acid: Lacks the Fmoc-protected amino group.

    Fmoc-protected amino acids: Similar in structure but with different side chains.

    Fluorenylmethoxycarbonyl chloride: Used as a protecting group in peptide synthesis.

Uniqueness

The uniqueness of 2-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid lies in its combination of a bulky tert-butyl group and an Fmoc-protected amino acid, making it particularly useful in the synthesis of complex peptides and other organic molecules.

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C27H27NO4/c1-27(2,3)18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

VDZMCRCBQQIHRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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